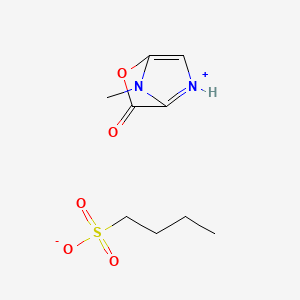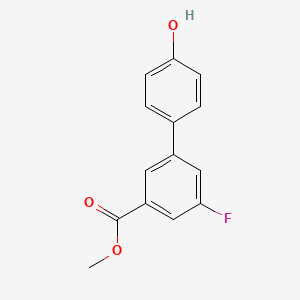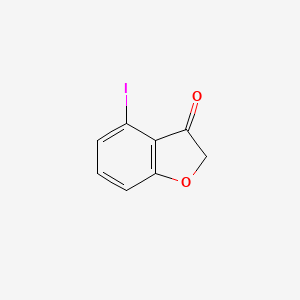
1-Methylimidazolium sulfobutyrolactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylimidazolium sulfobutyrolactone is a functionalized ionic liquid with the molecular formula C9H14N2O5S and a molecular weight of 262.28 g/mol . This compound is known for its unique properties, making it valuable in various scientific and industrial applications. It is characterized by its high thermal stability and solubility in water, which makes it suitable for a range of chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methylimidazolium sulfobutyrolactone can be synthesized through a multi-step process involving the reaction of 1-methylimidazole with butane sultone . The reaction typically occurs under mild conditions, with the temperature maintained around 60-80°C. The product is then purified through recrystallization or other suitable purification techniques to achieve high purity levels.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to ensure maximum yield and purity, often involving continuous monitoring and adjustment of reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methylimidazolium sulfobutyrolactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group under specific conditions.
Substitution: The imidazolium ring can undergo nucleophilic substitution reactions, where the methyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products: The major products formed from these reactions include sulfonic acids, sulfides, and various substituted imidazolium compounds .
Applications De Recherche Scientifique
1-Methylimidazolium sulfobutyrolactone has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 1-methylimidazolium sulfobutyrolactone exerts its effects involves its interaction with various molecular targets. The imidazolium ring can interact with biological molecules through hydrogen bonding and ionic interactions, influencing the activity of enzymes and other proteins . The sulfonate group can also participate in electrostatic interactions, further modulating the compound’s biological activity .
Comparaison Avec Des Composés Similaires
- 1-Butyl-3-methylimidazolium chloride
- 1-Ethyl-3-methylimidazolium bromide
- 1-Hexyl-3-methylimidazolium iodide
Comparison: 1-Methylimidazolium sulfobutyrolactone stands out due to its unique combination of the imidazolium ring and the sulfobutyrolactone group, which imparts distinct properties such as higher thermal stability and enhanced solubility in water compared to its analogs . This makes it particularly useful in applications requiring these specific characteristics.
Propriétés
IUPAC Name |
butane-1-sulfonate;7-methyl-2-oxa-7-aza-5-azoniabicyclo[2.2.1]hepta-1(6),4-dien-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O2.C4H10O3S/c1-7-3-2-6-4(7)5(8)9-3;1-2-3-4-8(5,6)7/h2H,1H3;2-4H2,1H3,(H,5,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASNZTRKWGDOMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)[O-].CN1C2=C[NH+]=C1C(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Bromo-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B597972.png)


![3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B597979.png)
![[4,8-bis(2-butyloctoxy)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B597982.png)





